An In-depth Technical Guide to 2-Aminopimelic Acid for Researchers and Drug Development Professionals
An In-depth Technical Guide to 2-Aminopimelic Acid for Researchers and Drug Development Professionals
An Overview of a Versatile Non-Proteinogenic Amino Acid with Therapeutic and Agricultural Potential
2-Aminopimelic acid, also known as 2-aminoheptanedioic acid, is a non-proteinogenic α-amino acid that has garnered significant interest in the scientific community. Its structural similarity to key biological molecules has positioned it as a noteworthy compound in both the realms of antibacterial drug discovery and plant growth regulation. This technical guide provides a comprehensive overview of 2-aminopimelic acid, detailing its chemical and physical properties, its biological roles, and its potential applications, with a focus on the data and methodologies relevant to researchers and drug development professionals.
Chemical and Physical Properties
2-Aminopimelic acid is a dicarboxylic acid with an amino group at the α-position. Its structure and fundamental properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₃NO₄ | [1] |
| Molecular Weight | 175.18 g/mol | [1] |
| IUPAC Name | 2-aminoheptanedioic acid | [1] |
| CAS Number | 627-76-9 (for the racemic mixture) | [1] |
| Synonyms | 2-Aminoheptanedioic acid, α-Aminopimelic acid | [1] |
| Melting Point | 215-216 °C | [2] |
| Density | 1.3 ± 0.1 g/cm³ | [2] |
| XLogP3 | -0.66 | [2] |
| Solubility | Slightly soluble in water |
Biological Significance and Mechanisms of Action
The biological activities of 2-aminopimelic acid are primarily attributed to its L-enantiomer, L-2-aminopimelic acid. It exhibits two distinct and significant biological roles: inhibition of bacterial cell wall synthesis and promotion of plant root development.
Inhibition of Diaminopimelate (DAP) Biosynthesis in Bacteria
A crucial area of interest for drug development is the ability of 2-aminopimelic acid derivatives to inhibit the diaminopimelic acid (DAP) biosynthesis pathway in bacteria. DAP is an essential component of the peptidoglycan cell wall of most bacteria, and its biosynthesis pathway is absent in mammals, making it an attractive target for novel antibiotics.[3]
L-2-aminopimelic acid acts as an analogue of tetrahydrodipicolinic acid (THDPA), an intermediate in the DAP pathway.[3] Specifically, it is a substrate for the enzyme succinyl-CoA:tetrahydrodipicolinate-N-succinyltransferase (DapD), a key enzyme in the pathway.[3] While L-2-aminopimelic acid itself does not possess significant antibacterial activity, its incorporation into di- or tripeptides facilitates its transport into bacterial cells via peptide transport systems.[3][4] Once inside the cell, intracellular peptidases are thought to cleave the peptide bonds, releasing high concentrations of 2-aminopimelic acid, which then inhibits DAP production, leading to an antibacterial effect.[3][5]
The DAP biosynthesis pathway is a multi-step enzymatic process that synthesizes meso-diaminopimelate, a precursor to lysine (B10760008) and a critical component of the bacterial cell wall. The pathway is a prime target for antibacterial agents.
Auxin-like Activity in Plants
In the field of agriculture, L-2-aminopimelic acid has been identified as a novel bioactive compound that mimics the activity of auxin, a class of plant hormones that play a crucial role in root development.[6] Studies have shown that the L-form stereoisomer of 2-aminopimelic acid can induce lateral root formation in various plant species.[6] This discovery opens up possibilities for its use as a plant growth regulator to enhance root systems, potentially leading to improved nutrient and water uptake and overall plant health. The precise signaling pathway through which it exerts its auxin-like effects is an active area of research.
A typical experimental workflow to evaluate the auxin-like activity of 2-aminopimelic acid on plant root formation involves the following steps:
Synthesis of 2-Aminopimelic Acid
The synthesis of 2-aminopimelic acid can be achieved through various chemical methods. While specific detailed protocols are often proprietary or found within dense scientific literature, the general approaches for α-amino acid synthesis are applicable.
General Chemical Synthesis Strategies
Standard methods for the synthesis of α-amino acids that can be adapted for 2-aminopimelic acid include:
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Amination of α-halo acids: This involves the reaction of an α-bromo pimelic acid derivative with ammonia (B1221849).
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Strecker synthesis: This method involves the reaction of an appropriate aldehyde with ammonia and cyanide, followed by hydrolysis.
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Amidomalonate synthesis: This is a variation of the malonic ester synthesis where an acetamidomalonic ester is alkylated with a suitable substrate, followed by hydrolysis and decarboxylation.
A more specific, though still general, approach for a related compound, 2,6-diaminopimelic acid, involves multi-step synthesis starting from protected amino acid precursors and utilizing techniques like ring-closing metathesis.[7]
Experimental Protocols
Detailed experimental protocols are essential for the replication and advancement of research. Below are generalized protocols for key experiments involving 2-aminopimelic acid.
Protocol for Testing Antibacterial Activity of 2-Aminopimelic Acid Peptides
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of 2-aminopimelic acid-containing peptides against a target bacterial strain.
Materials:
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2-aminopimelic acid peptide of interest
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Bacterial strain (e.g., Escherichia coli)
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Growth medium (e.g., Mueller-Hinton Broth)
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96-well microtiter plates
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Spectrophotometer
Procedure:
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Prepare Peptide Stock Solution: Dissolve the peptide in a suitable solvent (e.g., sterile water or DMSO) to a known concentration.
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Prepare Bacterial Inoculum: Grow the bacterial strain overnight in the appropriate medium. Dilute the culture to a standardized concentration (e.g., 0.5 McFarland standard).
-
Serial Dilutions: Perform a two-fold serial dilution of the peptide stock solution in the growth medium across the wells of a 96-well plate.
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Inoculation: Add the standardized bacterial inoculum to each well. Include positive (bacteria only) and negative (medium only) controls.
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Incubation: Incubate the plate at the optimal growth temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.
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MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.
Applications in Drug Development
The unique properties of 2-aminopimelic acid and its derivatives make them promising candidates for drug development, particularly in the antibacterial space.
The inhibition of the DAP pathway by peptide derivatives of 2-aminopimelic acid presents a targeted approach to combating bacterial infections.[3] The specificity of this pathway to bacteria minimizes the potential for off-target effects in humans. The most potent derivative identified in early studies was (L-2-aminopimelyl)-L-alanine.[3]
Further research is needed to optimize the peptide carriers for efficient transport into a broader range of pathogenic bacteria and to assess the in vivo efficacy and safety of these compounds. To date, no specific drug candidates based on 2-aminopimelic acid have been publicly reported in advanced clinical trials.
Future Directions
The study of 2-aminopimelic acid is a burgeoning field with several exciting avenues for future research:
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Optimization of Antibacterial Peptides: Designing and synthesizing novel peptide carriers to enhance the uptake of 2-aminopimelic acid into a wider spectrum of clinically relevant bacteria.
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Elucidation of Plant Signaling Pathways: Investigating the precise molecular mechanisms by which L-2-aminopimelic acid mimics auxin to promote root growth.
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Development of Novel Herbicides: Exploring the potential of inhibiting the DAP pathway in plants as a target for new herbicides.
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Enzymatic Synthesis: Developing efficient enzymatic methods for the stereospecific synthesis of L- and D-2-aminopimelic acid to facilitate further research.
References
- 1. l-2-Aminopimelic acid acts as an auxin mimic to induce lateral root formation across diverse plant species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biotechprimer.com [biotechprimer.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Auxin Activity: Past, present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peptides of 2-aminopimelic acid: antibacterial agents that inhibit diaminopimelic acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Peptides containing 2-aminopimelic acid. Synthesis and study of in vitro effects on bacterial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
